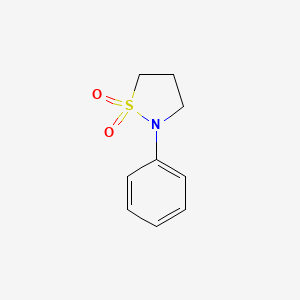

2-Phenyl-1,2-thiazolidine 1,1-dioxide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c11-13(12)8-4-7-10(13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJFQHYJOQVWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30300949 | |

| Record name | 2-phenyl-1,2-thiazolidine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76906-24-6 | |

| Record name | NSC140134 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenyl-1,2-thiazolidine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 Phenyl 1,2 Thiazolidine 1,1 Dioxide and Analogues

Direct Synthesis Approaches to Thiazolidine (B150603) 1,1-Dioxides

Direct approaches primarily involve the construction of the thiazolidine ring followed by oxidation of the thioether to a sulfone. This can be achieved through various oxidative pathways applied to different thiazolidine precursors.

A common and straightforward strategy for synthesizing thiazolidine 1,1-dioxides is the oxidation of a pre-formed thiazolidine ring. The sulfur atom in the thiazolidine is susceptible to oxidation by various reagents, leading to the corresponding sulfoxide (B87167) or the fully oxidized sulfone (1,1-dioxide). researchgate.net The choice of oxidant and reaction conditions is crucial for achieving the desired level of oxidation.

Potassium permanganate (B83412) (KMnO4) is a powerful oxidizing agent capable of converting thioethers to sulfones. However, its low solubility in organic solvents, where the thiazolidine substrates are typically soluble, necessitates specific conditions to achieve an efficient reaction. Phase-transfer catalysis (PTC) is an effective technique to overcome this solubility issue. researchgate.net In this method, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the permanganate ion from the aqueous phase into the organic phase, allowing the oxidation to proceed.

A notable study demonstrated that the oxidation of 2-phenyl-substituted 4,5-dihydro-1,3-thiazoles (thiazolines) with KMnO4 under phase-transfer conditions can be selectively directed to yield the corresponding 1,1-dioxides in excellent yields. nih.gov The key to this selectivity was the addition of one equivalent of benzoic acid to the reaction mixture. In the absence of benzoic acid, the reaction predominantly led to aromatization, forming the thiazole. The presence of benzoic acid alters the reaction pathway, favoring the oxidation of the sulfur atom to a sulfone while preserving the saturated ring structure. nih.govrsc.org

| Substrate | Catalyst | Additive | Solvent | Product | Yield |

| 2-Phenylthiazoline derivatives | Phase-Transfer Catalyst | Benzoic Acid | Dichloromethane (B109758)/Water | 2-Phenylthiazoline 1,1-dioxide derivatives | Excellent |

This interactive table summarizes the conditions for KMnO4-mediated oxidation.

Oxidative cyclization refers to reactions where ring formation occurs as a result of an oxidative modification. nih.gov In the context of thiazolidine 1,1-dioxides, this can be viewed as a tandem process where an initial cyclization to form the thiazolidine ring is followed by an oxidation step. Various oxidizing agents beyond KMnO4 can be employed for the oxidation of the thiazolidine sulfur. Reagents such as meta-chloroperoxybenzoic acid (mCPBA) and Oxone® are commonly used for the conversion of sulfides to sulfones. However, studies on 2-methyl substituted thiazolines have shown that these oxidants can sometimes lead to ring-opening byproducts rather than the desired cyclic sulfones. nih.gov The stability of the thiazolidine ring and the selectivity of the oxidation are therefore highly dependent on the substitution pattern of the ring and the specific oxidant used.

An important class of analogues are the thiazolidin-2-one 1,1-dioxides. Their synthesis often follows a two-step sequence: initial cyclization to form a thiazolidine-2-thione, which is then converted to the target compound.

A well-established method for the synthesis of the thiazolidine-2-thione scaffold involves the reaction of β-amino alcohols with carbon disulfide (CS2) in the presence of a base. rsc.org This reaction provides a versatile entry into chiral thiazolidine-2-thiones, as a wide variety of enantiomerically pure amino alcohols are readily available.

The subsequent conversion of the thiazolidine-2-thione to the thiazolidin-2-one 1,1-dioxide is achieved through oxidation. Research has shown that this transformation can be effectively carried out using potassium permanganate (KMnO4) under phase-transfer conditions, analogous to the methods described previously. The oxidation proceeds in the presence of benzoic acid to yield the final thiazolidin-2-one 1,1-dioxide. rsc.org This two-step process provides a reliable route to these important analogues.

| Starting Material | Reagents (Step 1) | Intermediate | Reagents (Step 2) | Final Product |

| Chiral Amino Alcohols | 1. CS2, NaOH (aq) | Chiral Thiazolidine-2-thiones | KMnO4, Benzoic Acid, PTC | Chiral Thiazolidin-2-one 1,1-dioxides |

This interactive table outlines the synthesis of thiazolidin-2-one 1,1-dioxide analogues.

Cyclization Reactions for Thiazolidine-2-one 1,1-Dioxides

Indirect Synthetic Routes and Ring Transformations

Indirect synthetic strategies involve the formation of the thiazolidine ring system through the rearrangement or transformation of another heterocyclic precursor. Ring expansion reactions, particularly of strained three-membered rings like aziridines, represent a powerful method for this purpose.

The reaction of aziridines with various sulfur-containing nucleophiles can lead to the formation of five-membered thiazolidine rings. For instance, the ring expansion of aziridines with thiocyanic acid has been reported to produce 2-iminothiazolidines. researchgate.net This transformation proceeds stereospecifically with an inversion of configuration, indicating an SN2-type nucleophilic attack of the sulfur atom on one of the aziridine (B145994) ring carbons, followed by intramolecular cyclization. researchgate.net More recently, Lewis acid-mediated ring expansions of trans-aziridine-2-carboxylates with isothiocyanates have been shown to yield cis-2-iminothiazolidines, demonstrating a versatile and stereocontrolled route to substituted thiazolidine systems. acs.org While these examples yield iminothiazolidines, subsequent hydrolysis and oxidation could potentially provide access to the core thiazolidine 1,1-dioxide structure, representing a multi-step indirect pathway.

Ring Contraction Reactions Leading to Related Sulfone Heterocycles

Ring contraction reactions provide a powerful method for the synthesis of strained or otherwise difficult-to-access heterocyclic systems. In the context of sulfone heterocycles related to 2-phenyl-1,2-thiazolidine 1,1-dioxide, the oxidative ring contraction of larger ring systems, such as 1,2,6-thiadiazines, is a notable strategy.

Oxidative Ring Contraction of 1,2,6-Thiadiazines to 1,2,5-Thiadiazole (B1195012) 1,1-Dioxides

The transformation of six-membered 1,2,6-thiadiazine rings into five-membered 1,2,5-thiadiazole 1,1-dioxides represents a key synthetic route to this class of sulfones. A notable example is the oxidative ring contraction of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one when treated with meta-chloroperoxybenzoic acid (m-CPBA). mdpi.comhw.ac.uk This reaction results in the formation of 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide, a compound whose structure has been confirmed by single-crystal X-ray diffraction analysis. mdpi.comhw.ac.uk

The reaction is performed in a solvent such as dichloromethane (DCM) at room temperature. mdpi.com The addition of multiple equivalents of m-CPBA is necessary to drive the reaction to completion. mdpi.com While this method provides a direct route to a 1,2,5-thiadiazole 1,1-dioxide, the yield is moderate. mdpi.comhw.ac.uk

| Starting Material | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3,5-Diphenyl-4H-1,2,6-thiadiazin-4-one | m-CPBA | 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide | 29 | mdpi.comhw.ac.uk |

Mechanistic Considerations of Ring Contraction Processes

The mechanism of oxidative ring contractions of sulfur-nitrogen heterocycles can be complex and varied. For the conversion of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one to 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide, a plausible mechanism involves initial oxidation of the sulfur and/or nitrogen atoms within the ring. lookchem.com One proposed pathway for a similar transformation involves the oxidation of an imine function by a peroxy acid to form an oxaziridine (B8769555) intermediate. lookchem.com This is followed by a rearrangement and ring contraction to yield the more stable five-membered ring system. lookchem.com

Alternatively, photochemical-mediated ring contractions of 1,2,6-thiadiazines to 1,2,5-thiadiazole 1-oxides have been shown to proceed through a different mechanism. nih.govchemrxiv.orgresearchgate.net In these reactions, the thiadiazine acts as a triplet photosensitizer, generating singlet oxygen (¹O₂). nih.govchemrxiv.orgresearchgate.net This is followed by a chemoselective [3+2] cycloaddition of singlet oxygen with the thiadiazine to form an endoperoxide intermediate, which then undergoes ring contraction with the excision of a carbon atom. nih.govchemrxiv.orgresearchgate.net While this photochemical process leads to a 1-oxide rather than a 1,1-dioxide, it highlights the diverse mechanistic possibilities for these ring contraction reactions.

Desulfurization of Thiazolidine-2-thiones to Thiazolidin-2-ones (S/O-Exchange)

A common strategy for the synthesis of thiazolidin-2-ones, the oxygen analogues of thiazolidine-2-thiones, is through a desulfurization or S/O-exchange reaction. This transformation is a key step in modifying the thiazolidine core.

Optimized Reaction Conditions and Mechanistic Reinvestigation

The conversion of thiazolidine-2-thiones to thiazolidin-2-ones can be efficiently achieved using bromoethanol in the presence of a base such as sodium ethoxide in ethanol. researchgate.net The reaction conditions have been optimized for various substituted thiazolidine-2-thiones, with reaction temperatures typically around 60°C and reaction times of a few hours. researchgate.net The yields for this transformation are generally good to excellent. researchgate.net

A reinvestigation of the reaction conditions has shown that the choice of base and temperature can influence the reaction outcome. researchgate.net For instance, using sodium hydroxide (B78521) resulted in a lower yield compared to sodium ethoxide. researchgate.net It was also observed that at lower temperatures or shorter reaction times, an intermediate could be isolated, which provided insight into the reaction mechanism. researchgate.net

| Thiazolidine-2-thione Derivative | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| (S)-4-Phenylthiazolidine-2-thione | NaOEt, BrCH₂CH₂OH, EtOH, 60°C, 4 h | 70 | researchgate.net |

| (S)-4-Isopropylthiazolidine-2-thione | NaOEt, BrCH₂CH₂OH, EtOH, 60°C, 5 h | 85 | researchgate.net |

| (S)-4-Isobutylthiazolidine-2-thione | NaOEt, BrCH₂CH₂OH, EtOH, 60°C, 4 h | 73 | researchgate.net |

| (S)-4-Benzylthiazolidine-2-thione | NaOEt, BrCH₂CH₂OH, EtOH, 60°C, 5 h | 73 | researchgate.net |

The proposed mechanism for the formation of thiazolidin-2-ones from thiazolidine-2-thiones involves the initial S-alkylation of the thione by bromoethanol under basic conditions. researchgate.net This is followed by an intramolecular cyclization, where the hydroxyl group attacks the carbon of the thiocarbonyl group, leading to a five-membered ring intermediate. This intermediate then eliminates ethylene (B1197577) sulfide (B99878) to afford the final thiazolidin-2-one product. researchgate.net

Formation of Thiazolidine-2-thiones as Precursors

The synthesis of thiazolidine-2-thiones is a crucial first step in the preparation of many thiazolidine derivatives. A highly effective method for their formation is the base-catalyzed cyclization of propargylamines with carbon disulfide.

Base-Catalyzed Cyclization of Propargylamines with Carbon Disulfide

A straightforward and efficient protocol for the synthesis of 5-alkenyl-thiazolidine-2-thiones involves the reaction of α-tertiary propargylamines with carbon disulfide in the presence of a catalytic amount of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govacs.org This reaction proceeds under mild conditions, typically at room temperature and in the absence of a solvent, to afford the desired products in good to excellent yields. nih.govacs.org The methodology is applicable to a wide range of propargylamines bearing various substituents. nih.gov

| Propargylamine (B41283) Derivative | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| N-(1,1-dimethyl-3-phenylprop-2-yn-1-yl)aniline | DABCO | 95 | nih.gov |

| N-(1-(p-tolyl)-1-methyl-prop-2-yn-1-yl)aniline | DABCO | 85 | nih.gov |

| N-(1-(4-methoxyphenyl)-1-methyl-prop-2-yn-1-yl)aniline | DABCO | 91 | nih.gov |

| N-(1-(4-chlorophenyl)-1-methyl-prop-2-yn-1-yl)aniline | DABCO | 88 | nih.gov |

The proposed mechanism for the DABCO-catalyzed synthesis of thiazolidine-2-thiones begins with the nucleophilic attack of the propargylamine on carbon disulfide, which is the rate-determining step, to form a zwitterionic intermediate. nih.govacs.org The DABCO catalyst then abstracts a proton from the nitrogen atom of the propargylamine, yielding a dithiocarbamate (B8719985) anion. nih.govacs.org This is followed by an intramolecular 5-exo-dig cyclization, where the negatively charged sulfur atom attacks the alkyne. nih.govacs.org Finally, a proton transfer from the protonated DABCO to the newly formed double bond yields the thiazolidine-2-thione product and regenerates the catalyst. nih.govacs.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, efficient step. This approach is highly valued for its atom economy, reduced waste generation, and operational simplicity. In the context of thiazolidine synthesis, MCRs provide a convergent and versatile pathway to a variety of derivatives.

One notable MCR strategy involves the reaction of an amine, an aldehyde, and a sulfur-containing component. For instance, a one-pot, three-component reaction between phenyl isothiocyanate, primary amines, and dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been reported for the synthesis of 2-imino-1,3-thiazolidin-4-one derivatives. crimsonpublishers.comresearchgate.net The proposed mechanism initiates with the formation of a thiourea (B124793) intermediate from the reaction of phenyl isothiocyanate and a primary amine. This is followed by a nucleophilic attack of the sulfur atom onto the alkyne of DMAD, leading to an intermediate that undergoes intramolecular cyclization to form the thiazolidinone ring. crimsonpublishers.com

While this example leads to a thiazolidin-4-one, the fundamental approach of combining multiple components to rapidly build the thiazolidine core is a key principle. Adapting such MCRs could potentially lead to precursors of this compound. For example, the cyclocondensation of substituted anilines, benzaldehyde, and thioglycolic acid represents another MCR for creating 1,3-thiazolidin-4-one structures. nih.gov The efficiency of these reactions can often be enhanced by catalysts or conducted under solvent-free conditions to align with green chemistry principles. nih.gov

Below is a table summarizing various MCR approaches for the synthesis of thiazolidine derivatives, which could serve as precursors to the target compound after oxidation of the sulfur atom.

| Starting Materials | Product Type | Conditions | Reference |

| Phenyl isothiocyanate, Primary amine, DMAD | 2-Imino-1,3-thiazolidin-4-one | One-pot, catalyst-free | crimsonpublishers.comresearchgate.net |

| Substituted aniline, Benzaldehyde, Thioglycolic acid | 1,3-Thiazolidin-4-one | Ammonium persulfate, solvent-free, 90 °C | nih.gov |

| Arylaldehyde, Thioglycolic acid, Anilines | 1,3-Thiazolidin-4-one | Nano-Fe3O4@SiO2-supported ionic liquid | nih.gov |

| Cysteamine hydrochloride, Aromatic aldehyde, Dimedone, etc. | Tetrahydrothiazolo[3,2-a]quinolin-6-one | One-pot, H2O/EtOH | nih.gov |

Chiral Synthesis of Thiazolidine 1,1-Dioxides and Related Systems

The synthesis of chiral thiazolidine 1,1-dioxides is of significant interest due to the importance of stereochemistry in determining the biological activity of molecules. Strategies for achieving chiral control include the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis.

Preparation of Enantiomerically Pure Derivatives

The preparation of enantiomerically pure thiazolidine derivatives often relies on stereospecific reactions from chiral precursors. A notable example involves the reaction of an enantiopure aziridine with an isothiocyanate. For instance, the reaction of enantiopure (R)-2-phenyl-N-tosylaziridine with phenyl isothiocyanate, catalyzed by scandium(III) triflate, yields a single regioisomer of (S,Z)-N,5-diphenyl-3-tosylthiazolidin-2-imine. nih.gov Although the reported enantiomeric excess in this specific case was low (34%), it demonstrates the principle of transferring chirality from a starting material to the final product. nih.gov Optimization of reaction parameters such as solvent, catalyst, and temperature is crucial for achieving high enantioselectivity. nih.gov

Another approach involves the use of chiral auxiliaries. While not directly applied to this compound in the provided context, the synthesis of other chiral heterocycles, such as oxazolidin-2-ones, from N-acylthiazolidinethione chiral auxiliaries showcases a relevant strategy. nih.gov The high diastereoselectivity achieved in the initial aldol (B89426) reaction using these auxiliaries allows for the formation of stereodefined intermediates, which can then be converted to the desired chiral products. nih.gov

Diastereomer Control in Thiazolidine Synthesis

Controlling diastereoselectivity is critical when the thiazolidine ring contains multiple stereocenters. The stereochemical outcome of the cyclization reaction can often be directed by the stereochemistry of the acyclic precursor. Different stereoisomers of the starting materials can lead to specific enantio- and diastereospecific products under controlled conditions. nih.gov

The synthesis of 2-substituted-1,3-thiazolidine-4-one derivatives from Schiff bases and thioglycolic acid is a common method where diastereoselectivity can be a factor, especially when the reactants themselves are chiral. researchgate.net The relative configuration of the substituents on the newly formed thiazolidine ring is influenced by steric and electronic factors during the cyclization step. Careful selection of reagents and reaction conditions is necessary to favor the formation of one diastereomer over others.

Research into related sulfur-nitrogen heterocycles has also highlighted methods for ring transformations that can proceed with stereochemical control. While a direct example for this compound is not provided, the principles of stereoselective synthesis from chiral precursors remain a cornerstone for achieving diastereomer control in the synthesis of such heterocyclic systems.

Reaction Mechanisms and Chemical Transformations

Thermal Decomposition and Pyrolytic Pathways of Thiazolidine (B150603) 1,1-Dioxides

The thermal behavior of thiazolidine 1,1-dioxides, specifically chiral thiazolidin-2-one 1,1-dioxides, has been investigated through flash vacuum pyrolysis (FVP). These studies provide significant insight into the stability and fragmentation patterns of the heterocyclic ring system at elevated temperatures.

The principal decomposition pathway observed during the flash vacuum pyrolysis of N-benzyl thiazolidin-2-one 1,1-dioxides at 650 °C is the extrusion of sulfur dioxide (SO2). acs.org This cheletropic elimination is a common feature in the pyrolysis of cyclic sulfones, leading to the formation of an alkene and an isocyanate. The loss of the stable SO2 molecule provides a strong thermodynamic driving force for this fragmentation route. acs.org For N-benzyl substituted variants, this pathway yields an alkene, benzyl (B1604629) isocyanate, and other products resulting from the fragmentation of the N-benzyl group. acs.org

Alongside the primary SO2 extrusion, a significant secondary fragmentation pathway has been identified. This competing pathway involves the net loss of carbon dioxide (CO2) and water (H2O). acs.org This alternative decomposition route leads to the formation of 2-phenyl-4,5-dihydrothiazoles, which can subsequently aromatize to form further products. acs.org This pathway highlights the complex reactivity of the thiazolidinone dioxide ring, where multiple fragmentation routes are accessible under pyrolytic conditions.

To account for the observed products from the minor fragmentation pathway (loss of CO2 and H2O), a mechanistic hypothesis involving ring expansion has been proposed. The initial step is thought to be the rearrangement of the thiazolidin-2-one 1,1-dioxide into a six-membered cyclic carbamic-sulfinic anhydride (B1165640) intermediate (specifically, a 2,1,4-oxathiazin-3-one 1-oxide). acs.org This proposed intermediate then undergoes further fragmentation to yield the observed dihydrothiazole products. acs.org This mechanistic proposal underscores a novel heterocyclic transformation, suggesting that the initial ring structure can access more complex intermediates before fragmenting.

| Pathway | Description | Key Products | Proposed Intermediate |

|---|---|---|---|

| Major Pathway | Extrusion of sulfur dioxide (SO2) via a cheletropic elimination. | Alkene, Benzyl Isocyanate | Not applicable (concerted extrusion) |

| Minor Pathway | Net loss of carbon dioxide (CO2) and water (H2O). | 2-Phenyl-4,5-dihydrothiazoles | Cyclic Carbamic-Sulfinic Anhydride |

Oxidation and Reduction Chemistry of the Sulfone Moiety

The sulfur atom in the thiazolidine ring is central to its redox chemistry. It can be oxidized from a sulfide (B99878) to a sulfoxide (B87167) and subsequently to a sulfone, and the sulfone itself can undergo reduction.

The synthesis of thiazolidine 1,1-dioxides is typically achieved through the oxidation of the corresponding thiazolidine sulfide or sulfoxide. The oxidation of 1,3-thiazolidin-4-ones provides a well-studied model for this transformation. Selective oxidation of the sulfide to a sulfoxide can be achieved using reagents like Oxone® (potassium peroxymonosulfate) under controlled conditions, such as using 3 equivalents of the oxidant at room temperature. researchgate.net

Further oxidation of the thiazolidine sulfoxide to the corresponding sulfone requires more forcing conditions. This can be accomplished by increasing the equivalents of Oxone® and elevating the reaction temperature. researchgate.net The efficiency and selectivity of this second oxidation step can be influenced by the substituents on the thiazolidine ring. researchgate.net

| Target Product | Equivalents of Oxone® | Temperature | Outcome |

|---|---|---|---|

| Thiazolidine Sulfoxide | 3 | Room Temperature | Selective formation of the sulfoxide. |

| Thiazolidine Sulfone | >3 (Increased) | High Temperature | Formation of the sulfone. |

The sulfone group is known for its high stability and resistance to chemical reduction. acs.org However, powerful reducing agents have been shown to be effective. Lithium aluminum hydride (LiAlH4) is a potent reagent capable of reducing five-membered cyclic sulfones to their corresponding sulfides. acs.org This classical method often requires ethyl ether as a solvent at moderate temperatures (35 °C). acs.org

For a more rapid and high-yield reduction, a mixed-reagent system of lithium aluminum hydride and titanium tetrachloride (LiAlH4-TiCl4) has been developed. psu.edursc.org This combination provides an effective method for the deoxygenation of both alkyl and aryl sulfones to sulfides under milder conditions and in a significantly shorter time frame, which is advantageous for sensitive substrates. psu.edursc.org While specific studies on 2-Phenyl-1,2-thiazolidine 1,1-dioxide are not detailed, these general methods are applicable to the reduction of the cyclic sulfone moiety present in the molecule.

Nucleophilic and Electrophilic Reactivity Studies

The electronic character of this compound is dual in nature. The sulfonyl group creates an electrophilic center at the sulfur atom and acidifies the adjacent methylene (B1212753) protons, while the phenyl group can act as a nucleophile in aromatic substitution reactions, albeit a deactivated one.

The 1,2-thiazolidine 1,1-dioxide moiety, attached to the phenyl ring via the nitrogen atom, acts as a deactivating group in electrophilic aromatic substitution (SEAr) reactions. The sulfonyl group strongly withdraws electron density from the nitrogen atom, which in turn withdraws density from the aromatic ring. This deactivation makes the phenyl group less nucleophilic and thus less reactive towards electrophiles than benzene. assets-servd.hostmsu.edu

This electron-withdrawing effect directs incoming electrophiles primarily to the meta position. The deactivation arises because the nitrogen lone pair is delocalized towards the electron-deficient sulfonyl group, preventing it from being donated into the phenyl ring's π-system. Consequently, the ortho and para positions are not sufficiently electron-rich to stabilize the cationic intermediate (the arenium ion) that forms during the reaction. msu.eduhu.edu.jo

Typical electrophilic aromatic substitution reactions are expected to require harsher conditions (e.g., higher temperatures, stronger Lewis acids) compared to benzene. masterorganicchemistry.com

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 2-(3-Nitrophenyl)-1,2-thiazolidine 1,1-dioxide |

| Bromination | Br₂, FeBr₃ | 2-(3-Bromophenyl)-1,2-thiazolidine 1,1-dioxide |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 3-(1,1-Dioxido-1,2-thiazolidin-2-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(3-(1,1-Dioxido-1,2-thiazolidin-2-yl)phenyl)ethan-1-one |

Note: Friedel-Crafts alkylation is often problematic with strongly deactivated rings.

The five-membered ring of this compound is relatively stable compared to its highly strained four-membered (β-sultam) analogues. rsc.org However, under certain conditions, it can undergo ring-opening reactions. These transformations typically involve the cleavage of the S-N or S-C5 bonds, which are the most polarized and weakest bonds within the heterocyclic core.

Nucleophilic attack is a primary pathway for ring cleavage. Strong nucleophiles can attack the electrophilic sulfur atom, leading to the scission of the S-N bond. This reactivity is well-documented for strained β-sultams, which undergo facile hydrolysis under basic conditions via hydroxide (B78521) attack on the sulfur atom. rsc.orgacs.org While the γ-sultam ring in this compound is less strained and therefore less reactive, this pathway can be induced with strong nucleophiles or under forcing conditions. nih.govrsc.orghud.ac.uk

Alternatively, nucleophilic attack could potentially occur at the C5 carbon, adjacent to the sulfonyl group, leading to S-C5 bond cleavage. The course of the reaction is influenced by the nature of the nucleophile and the reaction conditions. For instance, reductive cleavage using reagents like lithium aluminum hydride has been shown to break the S-C2 bond in related 4-thiazolidinone (B1220212) systems. researchgate.net

Acid-catalyzed hydrolysis can also promote ring-opening. Protonation likely occurs on the nitrogen atom, which enhances the electrophilicity of the sulfur atom, making it more susceptible to attack by a weak nucleophile like water. researchgate.net Studies on penicillin derivatives, which contain a thiazolidine ring, have shown that both acid- and base-catalyzed pathways can lead to C-S bond fission and ring opening. rsc.org

Acid- and Base-Catalyzed Transformations

Both acidic and basic catalysts can mediate significant transformations of the this compound structure, primarily by promoting hydrolysis or facilitating reactions at the acidic C-H bonds.

The sulfonyl group is powerfully electron-withdrawing, which significantly increases the acidity of the protons on the adjacent carbon atoms (C3 and C5). stackexchange.com This inductive effect stabilizes the conjugate base (a carbanion) formed upon deprotonation. stackexchange.com

Treatment of this compound with a strong base, such as an organolithium reagent (e.g., n-BuLi) or lithium diisopropylamide (LDA), can lead to the abstraction of a proton from either the C3 or C5 position to form a resonance-stabilized anion.

The formation of this anion is a key step that opens up further synthetic transformations. The resulting nucleophilic carbanion can react with a variety of electrophiles, allowing for the introduction of functional groups onto the heterocyclic ring.

Table 2: Potential Reactions of the Anion of this compound

| Reagent Class | Example Electrophile | Reaction Type | Product Type |

|---|---|---|---|

| Alkyl Halides | Methyl iodide (CH₃I) | Alkylation | C-Alkylated sultam |

| Carbonyls | Benzaldehyde (PhCHO) | Aldol-type addition | β-Hydroxy sultam |

| Acyl Halides | Acetyl chloride (CH₃COCl) | Acylation | β-Keto sultam |

| Michael Acceptors | Methyl acrylate (B77674) | Michael addition | Adduct with ester group |

The regioselectivity of the deprotonation and subsequent reaction (i.e., at C3 vs. C5) would depend on steric factors and the specific base and electrophile used. This pathway provides a valuable method for the elaboration and functionalization of the sultam core.

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography of 2-Phenyl-1,2-thiazolidine 1,1-Dioxide and Related Structures

The acquisition of crystallographic data for compounds analogous to this compound typically involves mounting a suitable single crystal on a diffractometer equipped with a CCD or CMOS detector. nih.gov Monochromatic X-ray radiation, commonly Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å), is used. Data collection is generally performed at a controlled temperature, often 100 K or 293 K, to minimize thermal vibrations.

The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². mdpi.com Hydrogen atoms are often located from difference Fourier maps and refined isotropically, while all non-hydrogen atoms are refined anisotropically. mdpi.com

Table 1: Representative Crystal Data Acquisition and Refinement Parameters for Related N-Aryl Sulfonamide Structures

| Parameter | Typical Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic nih.govresearchgate.net |

| Space Group | P2₁/c or Pca2₁ researchgate.net |

| Radiation Source | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100 K - 293 K |

| Data Collection | ω and φ scans |

| Structure Solution | Direct Methods (e.g., SHELXS) |

| Refinement Method | Full-matrix least-squares on F² (e.g., SHELXL) mdpi.com |

| R-factor (R1) | ~0.03 - 0.06 |

| weighted R-factor (wR2) | ~0.08 - 0.15 |

The molecular geometry of the 1,2-thiazolidine 1,1-dioxide ring is defined by the tetrahedral sulfur atom of the sulfone group. The S=O bond lengths are typically in the range of 1.42–1.45 Å, and the O=S=O bond angle is approximately 118–120°. The S-N and S-C bonds within the five-membered ring are expected to be around 1.65 Å and 1.78 Å, respectively. The geometry around the nitrogen atom is nearly trigonal planar, indicative of its sp² character due to delocalization of its lone pair into the sulfonyl group.

Table 2: Typical Molecular Geometry Parameters for N-Aryl Sultam Analogs

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| S=O | 1.435 | O=S=O | 119.5 |

| S-N | 1.648 | C-S-N | 95.0 |

| S-C(aliphatic) | 1.779 | S-N-C(aromatic) | 120.2 |

| N-C(aromatic) | 1.421 | S-N-C(aliphatic) | 115.1 |

| C-C(aliphatic) | 1.530 | N-C-C | 105.0 |

Torsion angles define the conformation of the five-membered sultam ring, which typically adopts a non-planar envelope or twisted conformation to minimize steric strain.

The five-membered thiazolidine (B150603) ring is inherently non-planar. The conformation can be described by puckering parameters, but it is often simplified to an "envelope" or "twist" form, where one or two atoms deviate from the plane formed by the others.

A critical structural parameter is the dihedral angle between the mean plane of the phenyl ring and the mean plane of the thiazolidine ring. In related N-arylsulfonamide structures, this angle can vary significantly, often ranging from 55° to 90°. researchgate.netnih.gov This orientation is influenced by steric hindrance from substituents and by intermolecular packing forces in the crystal lattice. nih.gov

The crystal packing of N-aryl sultams is governed by a network of non-covalent interactions. Although the this compound molecule lacks classic hydrogen bond donors like N-H or O-H, weak C-H···O hydrogen bonds are prevalent. nih.gov The acidic protons on the thiazolidine ring and the phenyl ring can interact with the highly electronegative oxygen atoms of the sulfonyl groups on adjacent molecules, forming chains or sheets. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound in solution. The chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's electronic environment and proton connectivity.

Based on data from analogous N-phenyl sulfonamides and thiazolidine derivatives, a predictive assignment of the NMR spectra can be made. researchgate.netresearchgate.net

¹H NMR: The spectrum is expected to show distinct regions for aromatic and aliphatic protons.

Aromatic Region (δ 7.0–7.8 ppm): The phenyl group protons will appear as a set of multiplets. The ortho-protons (adjacent to the nitrogen-bearing carbon) are typically found slightly downfield compared to the meta- and para-protons due to the electronic influence of the sultam ring. researchgate.net

Aliphatic Region (δ 2.5–4.0 ppm): The three methylene (B1212753) (-CH₂-) groups of the thiazolidine ring will appear as complex multiplets. The protons on the carbon adjacent to the nitrogen (C5-H₂) would likely be the most deshielded in this region (around δ 3.8-4.0 ppm), while the protons adjacent to the sulfur (C3-H₂) would be further upfield (around δ 3.1-3.3 ppm). The central methylene protons (C4-H₂) would likely appear as a quintet or multiplet around δ 2.5-2.7 ppm.

¹³C NMR: The carbon spectrum provides information on each unique carbon atom in the molecule.

Aromatic Region (δ 115–145 ppm): The phenyl ring will show four distinct signals. The ipso-carbon (C1', attached to nitrogen) will be the most downfield in this region. The ortho- and para-carbons are typically shielded relative to the meta-carbons. researchgate.net

Aliphatic Region (δ 25–60 ppm): The three aliphatic carbons of the sultam ring are expected in this range. The carbon bonded to nitrogen (C5) would be the most downfield (δ 50-55 ppm), followed by the carbon bonded to sulfur (C3, δ 48-52 ppm). The central carbon (C4) would be the most upfield (δ 25-30 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

|---|---|---|---|

| C3-H ₂ (CH₂-S) | ~3.2 (multiplet) | C 3 (CH₂-S) | ~50 |

| C4-H ₂ (CH₂-CH₂) | ~2.6 (multiplet) | C 4 (CH₂-CH₂) | ~27 |

| C5-H ₂ (CH₂-N) | ~3.9 (multiplet) | C 5 (CH₂-N) | ~53 |

| H -ortho (Ar) | ~7.6 (multiplet) | C -ipso (Ar) | ~142 |

| H -meta (Ar) | ~7.2 (multiplet) | C -ortho (Ar) | ~118 |

| H -para (Ar) | ~7.4 (multiplet) | C -meta (Ar) | ~129 |

³³S NMR Spectroscopy for Sulfur Environment Characterization

Sulfur-33 (³³S) NMR spectroscopy is a specialized technique that directly probes the chemical environment of the sulfur nucleus. Despite challenges such as the low natural abundance (0.76%) and the quadrupolar nature of the ³³S nucleus (spin I = 3/2), which often results in broad signals, it offers valuable information for sulfur-containing compounds. huji.ac.il

For this compound, the sulfur atom exists in its highest oxidation state (+6) within a sulfone group (SO₂). This symmetric electronic environment around the sulfur atom, compared to sulfides or sulfoxides, typically results in sharper signals in the ³³S NMR spectrum. The chemical shift (δ) for sulfones appears in a characteristic range, generally downfield from the standard reference (CS₂ or (NH₄)₂SO₄). huji.ac.ilmdpi.com Studies on simple cyclic sulfones have established that the ³³S chemical shifts are sensitive to ring strain and substituent effects. osti.govacs.org For a five-membered ring sultam like this compound, the sulfur nucleus is expected to be significantly shielded compared to acyclic analogs due to the constraints of the ring structure. mdpi.com The precise chemical shift would provide a definitive signature of the sulfur environment within the sultam ring.

Table 1: Expected ³³S NMR Spectroscopic Data for this compound

| Parameter | Expected Value/Characteristic | Rationale |

| Chemical Shift (δ) | -75 to -5 ppm (relative to (NH₄)₂SO₄) | Consistent with the range observed for cyclic sulfones, influenced by ring strain. mdpi.com |

| Linewidth (Δν₁/₂) | Moderately broad | Due to the quadrupolar nature of the ³³S nucleus, but narrowed by the symmetric sulfone environment. huji.ac.il |

| Significance | Direct confirmation of the sulfone functional group and its electronic state within the cyclic structure. | Provides unique information unobtainable by other NMR techniques. |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

While ¹H and ¹³C NMR provide primary structural information, two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals, especially in complex heterocyclic systems. ipb.ptomicsonline.org

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal the spin-spin coupling network between protons. For this compound, strong cross-peaks would be observed between the adjacent methylene protons of the thiazolidine ring (H-3 with H-4, and H-4 with H-5), establishing the connectivity of the aliphatic portion of the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the carbon signals of the thiazolidine ring (C-3, C-4, C-5) by correlating them to their respective, previously assigned proton signals. Similarly, the protons of the phenyl group would be correlated to their corresponding aromatic carbons. omicsonline.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations, which helps piece together the entire molecular framework. nih.gov Key expected correlations for this molecule would include:

A correlation between the methylene protons at C-5 (adjacent to the nitrogen) and the ipso-carbon of the phenyl ring (C-1'), confirming the N-phenyl linkage.

Correlations from the C-3 methylene protons to the C-4 and C-5 carbons.

Correlations from the aromatic protons to adjacent and tertiary carbons within the phenyl ring.

Table 2: Key Expected 2D NMR Correlations for Structural Elucidation

| 2D NMR Experiment | Key Expected Correlations | Information Gained |

| COSY | H-3 ↔ H-4; H-4 ↔ H-5 | Confirms the -CH₂-CH₂-CH₂- sequence in the aliphatic ring. |

| HSQC | H-3 ↔ C-3; H-4 ↔ C-4; H-5 ↔ C-5 | Unambiguous assignment of all aliphatic carbon signals. |

| HMBC | H-5 ↔ C-1' (Phenyl ipso-C) | Confirms the covalent bond between the thiazolidine nitrogen and the phenyl group. |

| HMBC | H-3 ↔ C-5 | Confirms the five-membered ring structure through long-range coupling. |

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (Molecular Formula: C₉H₁₁NO₂S, Molecular Weight: 197.25 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization method) that confirms its molar mass.

The fragmentation of N-aryl sulfonamides is well-documented. nih.govnih.gov A primary and highly characteristic fragmentation pathway involves the facile elimination of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.govresearchgate.net This rearrangement is a hallmark of this class of compounds. Further fragmentation would involve the cleavage of the thiazolidine ring and the phenyl group.

A plausible fragmentation pathway for this compound would be:

Appearance of the molecular ion at m/z 197.

Loss of SO₂ (64 Da) to yield a prominent fragment ion at m/z 133.

Subsequent fragmentation of the m/z 133 ion through cleavage of the aliphatic ring.

Formation of ions related to the phenyl group, such as the anilide anion (m/z 92) in negative ion mode. nih.govresearchgate.net

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 197 | [C₉H₁₁NO₂S]⁺ | Molecular Ion (M⁺) |

| 133 | [M - SO₂]⁺ | Loss of sulfur dioxide from the molecular ion. |

| 92 | [C₆H₆N]⁻ | Anilide anion (in negative ion mode). |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Conformational Analysis and Molecular Dynamics

Conformational Preferences of the Thiazolidine (B150603) Ring System

The conformation of a five-membered ring can be quantitatively described using Cremer-Pople puckering parameters. nih.govchemrxiv.org For a pentagonal ring, two parameters are sufficient: the puckering amplitude (q), which measures the degree of non-planarity, and the phase angle (φ), which describes the type of puckering. nih.gov The main conformations for a five-membered ring are the "envelope" (C_s symmetry), where one atom is out of the plane of the other four, and the "twist" (C_2 symmetry), where two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

The thiazolidine ring in derivatives undergoes pseudorotation, a process where it transitions between various envelope and twist conformations with relatively low energy barriers. The specific puckering is influenced by the nature and position of substituents on the ring.

Table 1: Key Puckering Parameters and Conformations for Five-Membered Rings

| Parameter/Conformation | Description |

| Puckering Amplitude (q) | A measure of the total extent of puckering in the ring. A value of q=0 corresponds to a perfectly planar ring. |

| Phase Angle (φ) | Defines the specific conformation along the pseudorotational pathway. It ranges from 0° to 360°. |

| Envelope (E) | A conformation where four atoms are coplanar, and the fifth is out of the plane. Designated as E_j or ^jE where 'j' is the out-of-plane atom. |

| Twist (T) | A conformation where three atoms are coplanar, and the other two are displaced on opposite sides of the plane. Designated as ^iT_j where 'i' and 'j' are the displaced atoms. |

Substituents on the thiazolidine ring play a critical role in determining its most stable conformation by introducing steric and electronic effects. In 2-Phenyl-1,2-thiazolidine 1,1-dioxide, the phenyl group at the N2 position is a major conformational determinant.

Rotational Barriers and Conformational Isomerism of Phenyl Substituent

The rotation of the phenyl group around the N-C_ipso single bond is a key dynamic process, leading to different conformational isomers (rotamers) with varying stabilities.

The orientation of the phenyl group relative to the thiazolidine ring is defined by the torsional (dihedral) angle, typically described as τ(S-N-C_ipso-C_ortho). The potential energy surface for this rotation features minima corresponding to stable conformers and maxima corresponding to transition states. The energy difference between a minimum and the highest adjacent maximum defines the rotational barrier. mdpi.com In related N-aryl saturated heterocycles, these barriers are often high enough to allow for the observation of distinct rotamers at low temperatures using techniques like variable temperature NMR. researchgate.net For the phenyl group in this compound, a skewed conformation, where the phenyl ring is neither perfectly eclipsed nor bisecting the thiazolidine ring, is often the most stable arrangement to alleviate steric hindrance.

Table 2: Hypothetical Rotational Barriers and Torsional Angles for Phenyl Group Rotation

| Conformer/Transition State | Torsional Angle (S-N-C_ipso-C_ortho) | Relative Energy (kcal/mol) | Description |

| Stable Conformer 1 (Skew) | ~45° | 0 | A low-energy, sterically favorable orientation. |

| Transition State 1 | ~90° | 3-5 | Phenyl ring is perpendicular, leading to steric clash with the sulfone oxygen. |

| Stable Conformer 2 (Skew) | ~135° | 0 | Equivalent to Conformer 1 by symmetry. |

| Transition State 2 | ~0°/180° | 4-6 | Phenyl ring is coplanar, leading to steric clash with ring protons. |

Note: The values presented are illustrative and based on typical barriers for N-phenyl group rotation in similar heterocyclic systems. mdpi.com

The conformational preference of the phenyl group is not solely governed by sterics; weak intramolecular interactions can provide significant stabilization. The 1,1-dioxide moiety features two oxygen atoms that are part of a sulfonyl group. wikipedia.org These oxygen atoms are potential acceptors for hydrogen bonds. While sulfone groups are generally considered weak hydrogen bond acceptors, they can participate in such interactions. unl.edu

An attractive interaction can occur between the ortho-hydrogens of the phenyl ring (C-H) and one of the sulfone oxygens (O=S). This C-H···O interaction, though weak, can stabilize a specific rotational conformation where the phenyl group is twisted to bring these atoms into proximity, typically with a H···O distance of less than 2.7 Å. Studies on peptide models containing sulfone groups have demonstrated the conformational influence of such N-H···O=S hydrogen bonds, which stabilize specific backbone structures. rsc.orgnih.gov A similar principle applies to the C-H···O=S interaction in this compound, favoring a non-planar arrangement of the N-phenyl bond.

Solution-State Conformational Equilibrium (e.g., Neutral vs. Zwitterionic Forms)

In solution, certain substituted thiazolidines can exist as an equilibrium mixture of different constitutional isomers or tautomers, such as neutral and zwitterionic forms. This is particularly relevant for thiazolidine derivatives bearing both an acidic proton and a basic site, such as a carboxylic acid and a ring nitrogen.

Studies on 2-aryl-thiazolidine-4-carboxylic acids have definitively shown that these molecules exist in solution as an equilibrium between their neutral (amino acid) and zwitterionic forms. researchgate.net The position of this equilibrium is highly dependent on factors such as the solvent's polarity, pH, and the electronic nature of the substituents. researchgate.netnih.gov While this compound itself lacks the requisite acidic group to form a stable zwitterion, the principle is fundamental to the behavior of functionalized derivatives. For instance, the introduction of a carboxylic acid group at the C4 position would establish such an equilibrium. Spectroscopic methods, particularly ¹H and ¹³C NMR, are powerful tools for investigating these equilibria by monitoring chemical shift changes that are sensitive to the protonation state of the molecule. researchgate.net

Based on a comprehensive review of available scientific literature, there is a notable absence of specific computational and theoretical studies focused exclusively on This compound . While research exists for the broader class of thiazolidines and its various derivatives, the specific quantum chemical calculations, molecular dynamics simulations, and force field parameterizations for this particular compound are not documented in the searched scientific papers.

Therefore, it is not possible to provide a detailed, evidence-based article that adheres to the strict, section-specific requirements of the user's request for this specific molecule. The methodologies outlined are standard in computational chemistry, but their application and resulting data for this compound have not been published in the available resources.

To generate the requested content, dedicated computational research on this compound would need to be performed.

Computational and Theoretical Chemistry Studies

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Simulations of Conformational Changes and Stability

The conformational landscape of a molecule dictates its physical and chemical properties. For 2-Phenyl-1,2-thiazolidine 1,1-dioxide, the five-membered thiazolidine (B150603) ring can adopt various puckered conformations, such as envelope and twist forms. The orientation of the phenyl group attached to the nitrogen atom further adds to the conformational complexity.

Computational simulations, including molecular mechanics and quantum chemical calculations like Density Functional Theory (DFT), are employed to explore these conformational possibilities. nih.gov These methods can calculate the potential energy surface of the molecule, identifying low-energy (stable) conformers and the energy barriers between them. However, specific studies simulating the conformational changes and determining the relative stabilities of different conformers for this compound were not found in the reviewed literature. Such studies on related thiazolidinone derivatives have been performed, often using DFT to analyze conformer stability and isomerization paths. nih.gov

Mechanistic Investigations through Computational Modeling

Computational modeling is instrumental in mapping out reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Ligand-Based and Structure-Based Computational Approaches

In the context of drug discovery and medicinal chemistry, computational techniques are used to predict the interaction of small molecules with biological targets like proteins.

Molecular Docking StudiesMolecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex.ajchem-a.comIt is widely used to screen virtual libraries of compounds against a protein target to identify potential drug candidates.ajchem-a.comIn such studies, a scoring function is used to estimate the binding affinity, with lower scores typically indicating stronger binding.ajchem-a.com

While molecular docking has been extensively applied to various thiazolidine derivatives, including thiazolidine-2,4-diones and thiazolidine-4-carboxamides, to explore their potential as inhibitors for enzymes like tyrosinase or as agonists for receptors like PPARγ, specific molecular docking studies focusing on this compound as the ligand were not found in the reviewed literature. mdpi.comnih.gov

Example Data from a Docking Study on Related Thiazolidine Derivatives The following table illustrates typical data obtained from molecular docking studies on different thiazolidine-based compounds, showing their binding affinities against a specific protein target. No such data is currently published for this compound itself.

| Compound Derivative | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Thiazolidine-Derivative A | PPARγ | -8.32 | SER289, HIS449, TYR473 |

| Thiazolidine-Derivative B | PPARγ | -8.29 | HIS323, ILE326, TYR473 |

| Rosiglitazone (Standard) | PPARγ | -8.26 | SER289, HIS323, HIS449 |

Pharmacophore Identification

Detailed pharmacophore identification studies specifically focused on this compound are not extensively available in the public domain. However, computational studies on related thiazolidine derivatives, particularly thiazolidin-4-ones and thiazolidine-2,4-diones, have identified key pharmacophoric features essential for their biological activities. These studies, while not directly on this compound, can provide insights into the potential pharmacophoric characteristics of the broader thiazolidine scaffold.

For various biological targets, the thiazolidine ring itself is a crucial component of the pharmacophore. In many derivatives, the nitrogen and sulfur atoms, along with the carbonyl groups in substituted thiazolidines, act as hydrogen bond acceptors or donors, which are critical for interactions with biological receptors. For instance, in the context of anticancer research, pharmacophore models of thiazolidine-2,4-dione derivatives have highlighted the importance of a hydrophobic tail and hydrogen bond acceptors/donors for potent inhibition of targets like vascular endothelial growth factor receptor 2 (VEGFR-2).

It is important to note that without specific studies on this compound, any discussion of its pharmacophoric features remains speculative and would be extrapolated from research on structurally related compounds.

Molecular Mechanics Generalized Born and Surface Area (MM/GBSA) Calculations

Similar to pharmacophore identification, specific Molecular Mechanics Generalized Born and Surface Area (MM/GBSA) calculations for this compound are not readily found in the scientific literature. The MM/GBSA method is a computational technique used to estimate the binding free energy of a ligand to a protein. It is a valuable tool in drug discovery for predicting the binding affinity of small molecules to their biological targets.

Numerous studies have employed MM/GBSA calculations to investigate the binding of various thiazolidine derivatives to their respective receptors. For example, in the development of peroxisome proliferator-activated receptor-γ (PPAR-γ) agonists, MM/GBSA has been used to calculate the binding free energies of novel thiazolidine-2,4-dione derivatives. pharmacophorejournal.com These calculations help in understanding the stability of the ligand-protein complex and identifying the key energetic contributions to binding, such as van der Waals forces, electrostatic interactions, and solvation energies. pharmacophorejournal.comnih.gov

The general principle of MM/GBSA involves calculating the free energy of the protein-ligand complex, the free protein, and the free ligand in solution. The binding free energy is then determined by the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand. While this method is computationally less intensive than other free energy calculation methods, its accuracy can be system-dependent. nih.gov

In the absence of direct MM/GBSA studies on this compound, it is not possible to provide specific binding free energy data or detailed interaction analyses for this compound.

Applications in Organic Synthesis and Chemical Derivatization

2-Phenyl-1,2-thiazolidine 1,1-Dioxide as a Synthetic Building Block

The inherent reactivity and structural attributes of this compound position it as a valuable starting material for the synthesis of more elaborate molecules. Its core structure can be strategically incorporated into larger frameworks, and its stereochemical properties can be harnessed for asymmetric transformations.

Integration into Complex Molecular Architectures

The thiazolidine (B150603) 1,1-dioxide motif is a key component in the synthesis of various complex organic compounds. For instance, it serves as a precursor for the creation of molecules with potential biological activity. One such example is the synthesis of N-(2-{[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]amino}-2-oxoethyl)pyrazine-2-carboxamide, a compound characterized by its intricate structure that includes a pyrazine (B50134) core, a carboxamide group, and the thiazolidinone moiety. The synthesis of such complex molecules often involves multi-step reaction sequences where the thiazolidine 1,1-dioxide unit is introduced as a key building block. Thiazolidinones, in general, are recognized as useful precursors for the synthesis of various fused heterocyclic compounds, further highlighting their importance in constructing diverse molecular architectures. jocpr.com

Role in Chiral Synthesis and Asymmetric Transformations

While direct applications of this compound as a chiral auxiliary are not extensively documented in readily available literature, the broader class of sulfur-based chiral auxiliaries, including thiazolidinethiones and oxazolidinethiones derived from amino acids, has proven to be highly effective in controlling stereochemical outcomes in various asymmetric reactions. scielo.org.mxsigmaaldrich.com These auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new stereocenter. wikipedia.org For example, N-acylthiazolidinethiones have been successfully employed in asymmetric aldol (B89426) reactions, demonstrating high levels of diastereoselectivity. scielo.org.mxnih.gov The underlying principle involves the chiral environment provided by the auxiliary, which biases the approach of reagents to one face of the molecule over the other. After the desired stereoselective transformation, the auxiliary can be cleaved and recovered for reuse. sigmaaldrich.com Given the structural similarities, it is plausible that appropriately substituted chiral derivatives of this compound could be developed and utilized as effective chiral auxiliaries in a range of asymmetric syntheses.

Functionalization and Derivatization Strategies

The this compound scaffold offers multiple sites for chemical modification, allowing for the introduction of a wide array of functional groups and the construction of diverse molecular libraries. These modifications can be targeted at the nitrogen and sulfur centers of the thiazolidine ring, as well as at various positions on both the phenyl and thiazolidine rings.

Introduction of Diverse Substituents to the Phenyl Ring and Thiazolidine Ring

The phenyl group and the thiazolidine ring of this compound can be functionalized to introduce a wide range of substituents, which can modulate the molecule's physical, chemical, and biological properties.

Phenyl Ring Substitution: A common strategy involves the synthesis of 2-(substituted phenyl)thiazolidine derivatives by reacting substituted benzaldehydes with appropriate precursors. mdpi.com This approach allows for the incorporation of various functional groups onto the phenyl ring, including electron-donating and electron-withdrawing groups, which can influence the electronic properties of the entire molecule.

Thiazolidine Ring Substitution: The thiazolidine ring itself offers several positions for substitution. For example, derivatives of 2,4-substituted thiazolidines can be synthesized, and their structural similarity to enzyme substrates makes them interesting candidates for biological screening. mdpi.com The synthesis of 3-aryl-2-phenyl-1,3-thiazolidin-4-ones with various substituents on the N-3 aromatic ring has also been reported. researchgate.net These modifications can significantly impact the biological activity and selectivity of the resulting compounds.

The following table summarizes some examples of substituted thiazolidine derivatives and the synthetic strategies employed:

| Starting Material | Reagent | Product | Reference |

| Substituted Benzaldehyde | L-cysteine hydrochloride monohydrate | 2-(Substituted phenyl)thiazolidine-4-carboxylic acids | mdpi.com |

| 3-Aryl-2-phenyl-1,3-thiazolidin-4-ones | Oxone® | 3-Aryl-2-phenyl-1,3-thiazolidin-4-one sulfoxides and sulfones | researchgate.net |

Synthesis of Poly-heterocyclic Systems Incorporating the Thiazolidine 1,1-Dioxide Scaffold

The thiazolidinone framework is a valuable precursor for the synthesis of fused poly-heterocyclic systems. jocpr.com These complex structures are of significant interest due to their diverse biological activities. Various synthetic strategies have been developed to construct fused heterocycles from thiazolidinone derivatives.

One approach involves the condensation reaction of thiazolidinone derivatives with other reagents to form fused ring systems. For example, the reaction of thiazolidinone derivatives with phenylhydrazine (B124118) in the presence of glacial acetic acid has been used to synthesize pyrazolo[3,4-d] jocpr.comnih.govthiazole derivatives. jocpr.com Another strategy involves the exo-mode cyclizations of vinylogous N-acyliminium ions derived from thiazolidine precursors to generate thiazolidine-fused heterocycles. nih.gov

Furthermore, [3+2] cycloaddition reactions of in situ-generated heteroaromatic N-ylides with electron-deficient olefins provide a powerful method for constructing fused polyheterocyclic compounds. mdpi.com While specific examples starting from this compound are not explicitly detailed, the general reactivity of the thiazolidine scaffold suggests its potential utility in such cycloaddition reactions to generate novel and complex heterocyclic systems. The synthesis of functionalized fused-ring heterocycles from tautomers of 2-(thiazol-2-yl)-1-phenylethenols and 1,3-diacid chlorides or N-(chlorocarbonyl) isocyanate also illustrates the versatility of thiazole-containing compounds in constructing polycyclic architectures. researchgate.net

Catalytic Applications and Ligand Development

The unique structural features of the 1,2-thiazolidine 1,1-dioxide scaffold, particularly the presence of a stereogenic center at the C2 position when substituted with a phenyl group, have prompted investigations into its utility in asymmetric catalysis and the development of novel reagents. The inherent chirality and the conformational rigidity imparted by the five-membered ring make this compound and its derivatives attractive candidates for applications in stereoselective synthesis.

Thiazolidines as Ligands in Asymmetric Catalysis (e.g., Hydrosilylation)

While direct applications of this compound as a ligand in asymmetric hydrosilylation are not extensively documented in peer-reviewed literature, the broader class of chiral cyclic sulfonamides (sultams) has demonstrated significant potential in asymmetric catalysis. These compounds can serve as chiral ligands for various metal-catalyzed reactions, inducing enantioselectivity in the formation of new stereocenters.

The efficacy of chiral ligands in asymmetric catalysis is contingent on their ability to create a well-defined and sterically hindered chiral environment around the metal center. This chiral pocket dictates the facial selectivity of the substrate's approach, leading to the preferential formation of one enantiomer over the other. Chiral sultams, including derivatives of this compound, possess several features that make them promising candidates for ligand development:

Inherent Chirality: The presence of a stereocenter, such as the C2 position in this compound, is a fundamental requirement for a chiral ligand.

Structural Rigidity: The cyclic nature of the thiazolidine ring restricts conformational freedom, which can lead to a more predictable and effective transfer of chirality.

Coordination Sites: The oxygen atoms of the sulfonyl group and the nitrogen atom of the thiazolidine ring can act as potential coordination sites for metal ions, enabling the formation of stable chiral metal complexes.

The development of chiral ligands based on the this compound framework could potentially lead to novel catalytic systems for a range of asymmetric transformations, including hydrosilylation, which is a powerful method for the enantioselective reduction of ketones and imines. The success of such a ligand would depend on the steric and electronic properties of the substituents on the thiazolidine ring and the nature of the metal center.

Table 1: Potential Asymmetric Catalytic Applications for Chiral Thiazolidine Ligands

| Asymmetric Reaction | Metal Catalyst | Potential Chiral Ligand | Desired Outcome |

| Hydrosilylation of Ketones | Rhodium, Iridium, Copper | Chiral 2-Aryl-1,2-thiazolidine 1,1-dioxide | Enantiomerically enriched secondary alcohols |

| Aldol Reactions | Lewis Acids (e.g., Ti, Sn) | Chiral Thiazolidine-based Lewis acid complexes | Enantiomerically enriched β-hydroxy carbonyl compounds |

| Diels-Alder Reactions | Copper, Lewis Acids | Chiral Thiazolidine-based catalysts | Enantiomerically enriched cyclic adducts |

| Michael Additions | Nickel, Copper | Chiral Thiazolidine-based ligands | Enantiomerically enriched conjugate addition products |

Development of Novel Reagents (e.g., Cyanation Reagents)

A notable application of the thiazolidine 1,1-dioxide scaffold is in the development of novel chemical reagents. A close structural isomer of the parent compound, 2-cyanoisothiazolidine 1,1-dioxide, has been successfully employed as an electrophilic cyanation reagent in a nickel-catalyzed C-H cyanation of arenes. nih.gov This highlights the potential of the cyclic sultam framework to act as a carrier for reactive functional groups.

The development of new cyanation reagents is of significant interest in organic synthesis due to the importance of the nitrile group as a versatile synthetic intermediate. Traditional cyanation methods often rely on highly toxic reagents such as hydrogen cyanide or inorganic cyanides. The use of a stable, solid, and less hazardous reagent like 2-cyanoisothiazolidine 1,1-dioxide offers a safer alternative.

In the reported methodology, the 2-cyanoisothiazolidine 1,1-dioxide acts as a cyanating agent for a variety of arenes with different directing groups, affording a range of cyanated products in good yields. nih.gov This reaction demonstrates the ability of the N-cyano sultam to deliver the cyano group under catalytic conditions. The practicality of this method was further showcased through the successful synthesis of the natural alkaloid menisporphine. nih.gov

Table 2: Nickel-Catalyzed C-H Cyanation using 2-Cyanoisothiazolidine 1,1-dioxide

| Substrate | Directing Group | Product | Yield (%) |

| 2-Phenylpyridine | Pyridyl | 2-(2-Cyanophenyl)pyridine | 85 |

| 1-Phenyl-1H-pyrazole | Pyrazolyl | 1-(2-Cyanophenyl)-1H-pyrazole | 78 |

| N-Phenyl-2-aminopyridine | 2-Aminopyridyl | N-(2-Cyanophenyl)-2-aminopyridine | 92 |

| Benzo[h]quinoline | Quinolinyl | 10-Cyanobenzo[h]quinoline | 65 |

| (Data synthesized from findings presented in the referenced literature) nih.gov |

The successful application of 2-cyanoisothiazolidine 1,1-dioxide as a cyanation reagent suggests that this compound could serve as a valuable scaffold for the development of other novel reagents. By attaching different functional groups to the nitrogen atom, it may be possible to create a new class of reagents for various chemical transformations.

Research Perspectives and Emerging Directions

Development of Novel Synthetic Routes to Thiazolidine (B150603) 1,1-Dioxides

Modern organic synthesis prioritizes efficiency, atom economy, and the rapid generation of molecular diversity. In this context, researchers are moving beyond classical cyclization methods to develop more sophisticated and streamlined routes to thiazolidine 1,1-dioxides and their derivatives.

Key emerging strategies include:

Ring-Closing Metathesis (RCM): RCM has become a powerful and reliable method for constructing carbo- and heterocyclic rings, including sultams. ku.eduthieme-connect.com This approach typically involves the use of a ruthenium-based catalyst, such as the Grubbs II catalyst, to cyclize a diene-containing sulfonamide precursor. organic-chemistry.org The versatility of RCM allows for the synthesis of a wide array of N-substituted five-membered sultams, often in good to excellent yields. organic-chemistry.orgthieme-connect.com A significant advantage is that in many cases, the resulting sultam product precipitates directly from the reaction mixture, allowing for simple isolation by filtration without the need for chromatographic purification. organic-chemistry.orgthieme-connect.comorganic-chemistry.org

Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials. nih.gov Researchers are exploring one-pot MCRs to build complex thiazolidine scaffolds. chemrxiv.orgcrimsonpublishers.com For instance, a one-pot protocol combining a "click" reaction with an aza-Michael addition has been utilized to generate libraries of complex isothiazolidine (B1259544) 1,1-dioxides, demonstrating the power of MCRs in creating diverse compound sets for screening purposes. nih.gov

Novel Catalytic Systems: The development of new catalysts is crucial for discovering milder and more efficient synthetic pathways. Iron-catalyzed intramolecular C(sp³)–H amidation has emerged as a direct method for synthesizing sultams, offering a route that leverages a readily available and inexpensive metal catalyst. researchgate.net This strategy has shown broad substrate tolerance and can be extended to a one-pot amidation/oxidation procedure to yield cyclic N-sulfonyl ketimines. researchgate.net Similarly, catalyst-free approaches, such as the reaction of 2-nitrochalcones with elemental sulfur, are being developed to provide atom-economical routes to sultams. organic-chemistry.org

| Synthetic Strategy | Key Reagents/Catalysts | Advantages | Reference |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Grubbs II catalyst, diene-containing sulfonamides | High yields, good functional group tolerance, simple product isolation. | organic-chemistry.orgthieme-connect.com |

| Multi-Component Reactions (MCRs) | Varies; e.g., azides, amines, alkynes | High efficiency, rapid generation of molecular diversity, one-pot procedures. | chemrxiv.orgnih.gov |

| Iron-Catalyzed C-H Amidation | Fe(ClO4)2, aminopyridine ligand | Uses inexpensive and abundant catalyst, direct C-H functionalization. | researchgate.net |

| One-Pot Click/Aza-Michael | CuI, DBU, azides, amines | Orthogonal reactions in one pot, suitable for library synthesis. | nih.gov |

Advanced Spectroscopic and Structural Methodologies

The precise characterization of the three-dimensional structure and electronic properties of 2-Phenyl-1,2-thiazolidine 1,1-dioxide is fundamental to understanding its reactivity and biological interactions. While standard spectroscopic methods remain essential, advanced techniques are providing deeper insights.

Single-Crystal X-ray Crystallography: This technique provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the conformation of the five-membered sultam ring. nih.govnih.govrsc.org X-ray analysis of related chiral sultams has revealed detailed conformational information, such as the planarity of the nitrogen atom and the orientation of substituents, which can differ from expectations. nih.govrsc.org For spirocyclic γ-sultams, X-ray diffraction shows that the ring can adopt an envelope conformation in the solid state. nih.gov Such data is invaluable for validating computational models and understanding intermolecular interactions in biological systems. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond simple ¹H and ¹³C NMR, advanced multi-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are critical for assigning the configuration and conformation of complex heterocyclic structures in solution. ipb.ptnih.govnih.gov For thiazolidine derivatives, NMR studies have been used to demonstrate the presence and interconversion of diastereoisomers in solution. nih.gov The chemical shifts observed in ¹H and ¹³C NMR spectra are sensitive to the electronic environment and stereochemistry, providing crucial data for structural confirmation of newly synthesized derivatives. nih.gov

Integration of Machine Learning and AI in Compound Design and Synthesis

Predicting Reactivity and Reaction Outcomes: A significant challenge in synthesis is predicting whether a given reaction will be successful. Machine learning (ML) models are being developed to address this by learning from experimental data. acs.orgchemrxiv.org Notably, an interpretable ML model has been created specifically for predicting the reactivity of N-sulfonylimines, the core reactive group in many thiazolidine 1,1-dioxide reactions. chemrxiv.orgacs.orgnih.gov By training the model on both successful and unsuccessful reactions, it can accurately predict the outcomes of new multicomponent reactions and generate "chemical reactivity flowcharts" that help chemists understand the model's decisions. chemrxiv.orgchemrxiv.orgnih.gov This approach reduces experimental trial and error, saving time and resources. chemrxiv.orgacs.org

De Novo Compound Design: AI, particularly through the use of deep generative models, can design novel molecular structures. nih.goveisai.com These models are trained on vast datasets of known chemical structures and can generate new molecules predicted to have desired properties, such as high binding affinity to a specific biological target. peerj.comeisai.com For the this compound scaffold, AI could be used to propose new substitution patterns to enhance a desired biological activity, creating candidates for synthesis and testing. eisai.com

Accelerating Synthesis Planning: Computer-aided synthesis planning (CASP) tools are increasingly incorporating AI to devise viable synthetic routes to target molecules. acs.org These programs use ML to infer patterns of chemical reactivity from the vast body of published chemical literature, suggesting strategic bond disconnections and precursor molecules. This can significantly streamline the process of planning the synthesis of complex thiazolidine 1,1-dioxide derivatives.

Exploration of New Chemical Transformations and Reactivity Patterns

While the classical reactivity of the N-sulfonylimine moiety within the thiazolidine 1,1-dioxide ring is well-established, ongoing research is uncovering novel and sometimes unexpected chemical behaviors.

Reversal of Reactivity (Umpolung): Traditionally, cyclic N-sulfonyl ketimines are viewed as electrophiles, with reactions occurring at the imine carbon. However, an emerging area of research has unmasked a "reverse reactivity" pattern. researchgate.netrsc.org The presence of acidic α-Csp³–H protons allows these compounds to be deprotonated under basic conditions, transforming them into potent carbon nucleophiles. researchgate.netrsc.org This reversed polarity enables a range of C–X (where X = C, N, O) bond-forming reactions with various electrophiles, providing access to complex fused heterocyclic and spiro-fused skeletons that were previously difficult to synthesize. researchgate.netrsc.org